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molecular formula C11H9FOS B8590415 (4-Fluorophenyl)(2-thienyl)methanol

(4-Fluorophenyl)(2-thienyl)methanol

Cat. No. B8590415
M. Wt: 208.25 g/mol
InChI Key: KAOUGVSQPMIGST-UHFFFAOYSA-N
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Patent
US05516783

Procedure details

Lithium aluminium hydride (3.68 g, 97 mmol) was added portionwise to a stirred solution of (4-fluorophenyl)-(2-thienyl)ketone (10.0 g, 48.5 mmol) in dry THF (160 ml) at room temperature under argon. The mixture was stirred overnight and water (3.7 ml) added dropwise with caution. After 0.5 h 15% aqueous sodium hydroxide (3.7 ml) was added and the mixture stirred for 0.5 h, finally water (11 ml) was added and the mixture stirred for 0.5 h. The precipitate was removed by filtration through celite and the flitrate was concentrated under reduced pressure to give (4-fluorophenyl)-(2-thienyl)methanol (10.0 g, 99%) as a yellow oil.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)=[O:15])=[CH:10][CH:9]=1.O.[OH-].[Na+]>C1COCC1>[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[OH:15])=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C=1SC=CC1
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
11 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the flitrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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